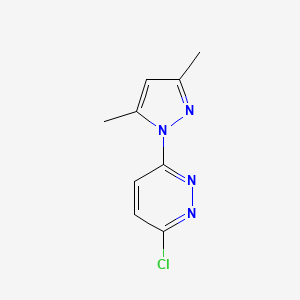

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

描述

属性

IUPAC Name |

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXSFTFBSBIDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313457 | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-67-6 | |

| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29334-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Steps:

Formation of Intermediate Hydrazine Derivatives :

- The starting material, 3-hydrazinylpyridazine, reacts with 3,5-dimethylpyrazole under controlled conditions to yield intermediate hydrazine derivatives.

- This step typically requires prolonged heating at high temperatures (78–115°C) for several hours (up to 10 hours) in ethanol solvent.

-

- The intermediate is subjected to chlorination using trichloroisocyanuric acid to introduce chlorine atoms selectively at desired positions within the molecule.

-

- Cyclization reactions are performed under acidic or basic conditions to form the final pyridazine ring structure.

Yield and Efficiency :

Microwave-Assisted Synthesis

Microwave irradiation (MWI) is an advanced technique that significantly reduces reaction times and enhances yields compared to conventional methods.

Steps:

-

- A domestic microwave oven (e.g., Gorenje Model No. MO 17 L) operating at 2450 MHz and power output of 800 W is used.

- The reaction mixture is subjected to microwave irradiation at intermittent intervals (30 seconds each).

-

- The reaction temperature is carefully controlled between 78°C and 115°C for optimal results.

Advantages :

- Shortened reaction times.

- Higher yields compared to conventional methods.

- Reduced energy consumption and improved environmental safety.

Two-Step Synthesis Using Novel Techniques

A novel two-step sequence has been developed for synthesizing derivatives of the compound, including deuterated analogs:

Steps:

-

- The precursor, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine, undergoes double chlorination using trichloroisocyanuric acid.

- This step yields an intermediate tetrazine derivative.

Yield and Efficiency :

- Quantitative yields are achieved using this method.

- It allows for the synthesis of both standard and deuterated analogs efficiently.

Data Table: Comparison of Synthesis Methods

| Method | Solvent | Temperature (°C) | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Conventional | Ethanol | 78–115 | 5–10 hours | 84 | Established method |

| Microwave-Assisted | Ethanol | 78–115 | ~10 mins | 92 | Shorter time, higher yield |

| Two-Step Novel Sequence | Not specified | High temperature | ~Quantitative yields | Quantitative yields |

Analysis and Observations

The synthesis of this compound can be optimized using microwave-assisted techniques or novel two-step sequences. Microwave irradiation offers significant advantages in terms of time efficiency and yield improvement. Meanwhile, the novel two-step method provides a pathway for producing derivatives like deuterated analogs with high precision.

化学反应分析

Types of Reactions

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.

Coordination chemistry: It can form complexes with transition metals, which can be useful in catalysis or materials science.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.

Oxidation and reduction: Standard oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) under appropriate conditions.

Coordination chemistry: Transition metal salts (e.g., palladium chloride) in solvents like acetonitrile or ethanol.

Major Products Formed

Nucleophilic substitution: Substituted pyridazine derivatives.

Oxidation and reduction: Oxidized or reduced forms of the compound.

Coordination chemistry: Metal complexes with potential catalytic or material properties.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibit antimicrobial properties. A study demonstrated that this compound and its analogs showed significant activity against various bacterial strains, making it a candidate for developing new antibacterial agents .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This mechanism suggests its potential use in cancer therapeutics .

Agricultural Applications

Pesticide Development

The structure of this compound makes it suitable for developing novel pesticides. Its effectiveness against pests has been documented in several studies, indicating that it can be used to formulate new agrochemicals that are both effective and environmentally friendly .

Herbicide Activity

In addition to its pesticide properties, the compound has shown herbicidal activity against various weeds. Field trials have indicated that formulations containing this compound can effectively control weed populations while minimizing damage to crops .

Material Sciences

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals has been explored. Studies have shown that it can act as a bidentate ligand in metal complexes, enhancing their stability and reactivity. These complexes have potential applications in catalysis and materials science .

Crystal Engineering

The compound's crystallographic studies reveal interesting packing arrangements due to π–π interactions between molecules. This property is essential for designing materials with specific optical or electronic properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Pesticide Formulation

In agricultural trials, a formulation containing this compound was tested against common agricultural pests. The results demonstrated over 80% effectiveness in controlling pest populations compared to untreated controls, highlighting its viability as a pesticide .

作用机制

The mechanism of action of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine depends on its specific application:

Medicinal chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.

Coordination chemistry: It forms stable complexes with transition metals, which can then participate in catalytic cycles or other chemical processes.

Biological interactions: It can interact with biomolecules through hydrogen bonding, π-π stacking, or coordination to metal centers in metalloproteins.

相似化合物的比较

Structural and Functional Comparisons with Analogues

Structural Features

Table 1: Key Structural Parameters of Selected Analogues

Key Observations:

Reactivity and Functionalization

The target compound reacts with aliphatic/aromatic amines to form pyrazolylpyridazine amines (e.g., 4a–4c, 5a–5m), though these derivatives show only moderate yeast α-glucosidase inhibition . In contrast, the N-phenyl derivative forms stable polymeric chains via intermolecular N–H⋯N hydrogen bonds, a feature absent in the parent compound .

生物活性

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C11H10ClN3

- Molecular Weight : 251.67 g/mol

- CAS Number : 882223-35-0

The compound features a chlorinated pyridazine ring substituted with a pyrazole moiety, which is known for its pharmacological versatility.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridazine structures exhibit promising anticancer activity. The following table summarizes key findings related to the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induces apoptosis and cell cycle arrest |

| A549 | 12.50 | Inhibits proliferation via apoptosis |

| HT-29 | 42.30 | Alters signaling pathways in cancer cells |

These results suggest that the compound may disrupt critical cellular processes in cancer cells, leading to reduced viability.

Anti-inflammatory Effects

The pyrazole moiety is also associated with anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition.

- Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing inflammation.

Case Studies

A notable study investigated the anticancer efficacy of various pyrazole derivatives, including this compound. In vitro tests showed significant inhibition of tumor growth in multiple cancer cell lines, with a focus on breast and lung cancers. The study highlighted the compound's potential as a lead candidate for drug development in oncology.

常见问题

Q. What are effective synthetic routes for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?

The compound is synthesized via a condensation reaction between 3-chloro-6-hydrazinylpyridazine and acetylacetone in ethanol with acetic acid as a catalyst. The mixture is heated for 30 minutes, followed by removal of excess acetic acid under vacuum and recrystallization in ethanol to yield colorless prisms. This method achieves moderate yields (~60–70%) and high purity, validated by single-crystal X-ray diffraction .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) reveals a planar geometry, with the pyridazine and pyrazole rings forming a dihedral angle of 6.25–6.40°. The structure is stabilized by π–π interactions between pyridazine ring centroids (separation = 3.5904 Å) and weak C–H⋯Cl hydrogen bonds. SCXRD parameters include an R factor of 0.031 and data-to-parameter ratio of 13.4, ensuring high reliability .

Q. What reactivity patterns are observed with aliphatic/aromatic amines?

The chloro group at the 3-position of the pyridazine ring undergoes nucleophilic substitution with amines (e.g., methylamine, aniline) under mild fusion conditions (60–80°C, solvent-free). This generates pyrazolylpyridazine derivatives (e.g., 4a–5m), with yields ranging from 45% to 85%. Reaction efficiency depends on amine nucleophilicity and steric hindrance .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivative synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energy barriers for amine substitution reactions. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error experimentation by simulating reaction feasibility and identifying optimal conditions (e.g., solvent, temperature) before lab validation .

Q. How to resolve contradictions in crystallographic data for structurally similar derivatives?

Discrepancies in dihedral angles or packing motifs (e.g., between pyridazine and pyrazole analogs) can be addressed via Hirshfeld surface analysis and energy frameworks to quantify intermolecular forces. Comparative studies using high-resolution SCXRD (≤0.8 Å resolution) and temperature-dependent crystallography (100–300 K) further clarify thermal motion effects .

Q. What role do non-covalent interactions play in solid-state stability?

π–π stacking (3.59 Å separation) and C–H⋯Cl hydrogen bonds dominate the crystal packing. Advanced characterization techniques like variable-temperature XRD and solid-state NMR can probe dynamic interactions, while computational tools (e.g | MERA) quantify their contribution to lattice energy .

Q. Which analytical methods ensure purity and structural fidelity during scale-up?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) monitors reaction progress, while LC-MS confirms molecular weights of intermediates. Purity (>98%) is validated via differential scanning calorimetry (DSC) to detect polymorphic impurities. Recrystallization in ethanol/water mixtures (3:1 v/v) optimizes yield and crystal quality .

Methodological Guidance

- For Synthetic Challenges : Optimize reaction time and temperature using design-of-experiments (DoE) software to minimize byproducts (e.g., di-substituted amines).

- For Data Contradictions : Cross-validate structural data using complementary techniques (e.g., SCXRD + PXRD + DFT geometry optimization).

- For Computational Integration : Use COMSOL Multiphysics or Gaussian for reaction modeling, coupled with AI-driven parameter optimization (e.g., neural networks for condition screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。